Cas no 1170392-56-9 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 3-Pyrrolidinecarboxamide, N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenyl-
-
- インチ: 1S/C17H14N4O4/c22-14-9-11(10-21(14)12-5-2-1-3-6-12)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h1-8,11H,9-10H2,(H,18,20,23)
- InChIKey: WFVYXEKGGXUAAO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(NC2=NN=C(C3=CC=CO3)O2)=O)C1
計算された属性
- せいみつぶんしりょう: 338.102
- どういたいしつりょう: 338.102
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102A^2
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.89±0.20(Predicted)
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0608-1307-2μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-20mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-5mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-20μmol |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-4mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-1mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-3mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-15mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-25mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0608-1307-10mg |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
1170392-56-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamideに関する追加情報
Introduction to N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS No. 1170392-56-9)
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1170392-56-9, represents a convergence of multiple heterocyclic systems, including furan, oxadiazole, and pyrrolidine moieties, which are well-documented for their diverse pharmacological profiles.
The structural framework of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide is characterized by its intricate arrangement of heterocyclic rings. The presence of the furan ring introduces a polarized C-O bond system, which can participate in hydrogen bonding interactions, while the 1,3,4 oxadiazole core provides a rigid scaffold with potential electron-deficient regions that can interact with biological targets. The 5-oxo substituent on the pyrrolidine ring adds another layer of functional diversity, enabling various chemical modifications and biological responses.
In recent years, there has been a growing interest in the development of multifunctional compounds that can simultaneously modulate multiple biological pathways. N-5-(furan-2-yl)-1,3,4 oxadiazol 2 yl 5 oxo 1 phenylpyrrolidine 3 carboxamide fits this description well, as its structural features suggest potential applications in drug discovery and therapeutic intervention. Specifically, the combination of the furan and oxadiazole moieties has been explored in various medicinal chemistry campaigns due to their ability to enhance binding affinity and selectivity towards biological receptors.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel therapeutic agents. The pyrrolidine core is a well-known pharmacophore in medicinal chemistry, with numerous examples of bioactive molecules featuring this motif. By incorporating it into a more complex structure like N-N'-(furan 2 yl) 1 3 4 oxadiazol 2 yl 5 oxo 1 phenylpyrrolidine 3 carboxamide (CAS No. 1170392 56 9), researchers can leverage the known biological properties of pyrrolidine while exploring new chemical space for drug development.
The synthesis of N-N'-(furan 2 yl) -1 3 -4 oxadiazol -2 -y l -5 -oxo -1 -phenylpyrrolidine -3-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include cyclization reactions to form the oxadiazole ring and subsequent functionalization to introduce the furan and phenyl substituents. These synthetic strategies not only showcase the ingenuity of modern organic synthesis but also provide valuable insights into how structural modifications can influence biological activity.
The pharmacological profile of N-N'-(furan -2 -y l) -1 ,3 ,4 -oxadiazol -2 -y l -5 -oxo -1 -phenylpyrrolidine -3-carboxamide (CAS No. 1170392 56 9) remains an area of active investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, its structural features could allow it to interact with targets involved in inflammation and pain management. Additionally, the presence of multiple heterocyclic rings might contribute to its ability to cross the blood-brain barrier or exhibit central nervous system effects.
In conclusion, N-N'-(furan -2 yl) -1 ,3 ,4 oxadiazol -2 yl -5 oxo -1 phenylpyrrolidine carboxamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
1170392-56-9 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide) 関連製品
- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)
- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 953233-17-5(N-{5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-phenoxyacetamide)
- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)
- 2054954-60-6(1H-Pyrazole-5-carboxylic acid, 1-[(2-fluorophenyl)methyl]-3-nitro-, methyl ester)



